Nipradilol - 81486-22-8

Nipradilol

Catalog Number: EVT-302135
CAS Number: 81486-22-8
Molecular Formula: C15H22N2O6
Molecular Weight: 326.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nipradilol (3,4-dihydro-8-(2-hydroxy-3-isopropylamino)propoxy-3-nitroxy-2H-1-benzopyran) is a synthetic compound belonging to the class of benzopyrans. [] It is primarily known for its multiple actions, acting as a non-selective β-adrenergic receptor blocker, an α1-adrenergic receptor blocker, and a nitric oxide (NO) donor. [, ] These properties make nipradilol a subject of interest in various scientific research fields, particularly those focusing on cardiovascular and ocular systems.

Source and Classification

Nipradilol is synthesized from various chemical precursors and falls under the category of adrenergic agents. Its classification as both a beta-blocker and an alpha-1 blocker allows it to modulate cardiovascular responses effectively while also offering neuroprotective properties relevant in ophthalmology .

Synthesis Analysis

Methods and Technical Details

The synthesis of nipradilol involves several steps that typically include the formation of the core structure through reactions involving aromatic compounds and subsequent modifications to introduce the necessary functional groups. While specific synthetic routes can vary, they often utilize established organic chemistry techniques such as:

  • Nucleophilic substitution: This method is frequently employed to introduce substituents onto aromatic rings.
  • Reduction reactions: These are used to convert nitro groups into amines, which are crucial for the biological activity of nipradilol.
  • Coupling reactions: These may involve coupling agents to facilitate the formation of complex structures necessary for the final product.

The precise synthetic pathway can be complex and requires careful optimization to ensure high yields and purity of nipradilol .

Molecular Structure Analysis

Structure and Data

Nipradilol has a molecular formula of C19H24N2O4C_{19}H_{24}N_2O_4 and a molecular weight of approximately 344.41 g/mol. The structure features a beta-blocking aromatic ring system linked to an aliphatic chain that includes a nitric oxide-donating moiety. The presence of these functional groups is essential for its pharmacological activity.

Key Structural Features:

  • Beta-adrenoceptor antagonist: The aromatic ring facilitates interaction with adrenergic receptors.
  • Nitric oxide donor: The specific functional groups allow for the release of nitric oxide, contributing to vasodilation.

The three-dimensional conformation of nipradilol is critical for its binding affinity to target receptors, influencing its therapeutic efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Nipradilol participates in various chemical reactions that enhance its pharmacological profile:

  • Decomposition reactions: Under certain conditions, nipradilol can decompose, leading to the release of nitric oxide.
  • Binding interactions: Nipradilol's interactions with beta-adrenergic receptors involve conformational changes that alter receptor activity.
  • Metabolic pathways: In vivo, nipradilol undergoes metabolic transformations primarily in the liver, where it is converted into active metabolites that retain some pharmacological activity.

These reactions are essential for understanding how nipradilol exerts its effects in biological systems .

Mechanism of Action

Process and Data

Nipradilol functions through multiple mechanisms:

  1. Beta-Adrenoceptor Blockade: By blocking beta-adrenergic receptors, nipradilol reduces heart rate and myocardial contractility, contributing to lower blood pressure.
  2. Alpha-1 Receptor Antagonism: This action leads to vasodilation by inhibiting vasoconstrictive signals mediated by alpha-1 receptors.
  3. Nitric Oxide Release: The nitric oxide-donating property enhances vascular relaxation, improving blood flow and reducing intraocular pressure.

Studies have shown that nipradilol effectively prevents retinal damage induced by excitotoxic agents like N-methyl-D-aspartate by mitigating oxidative stress through nitric oxide release .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nipradilol typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents such as ethanol, which aids in its formulation for ocular delivery.

Chemical Properties

  • Stability: Nipradilol is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa values suggest that nipradilol exists predominantly in ionized form at physiological pH, enhancing its solubility and bioavailability.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Nipradilol has several applications in clinical settings:

  • Ocular Hypertension Treatment: It is primarily used in managing elevated intraocular pressure associated with glaucoma.
  • Neuroprotection: Research indicates that nipradilol may protect retinal neurons from damage due to excitotoxicity, making it a candidate for treating various retinal disorders.
  • Vascular Health: Its vasodilatory effects are being explored for potential cardiovascular applications.

Ongoing studies continue to evaluate the full spectrum of therapeutic uses for nipradilol in both ophthalmology and cardiovascular medicine .

Molecular Characterization of Nipradilol

Chemical Structure and Physicochemical Properties

Nipradilol (chemical name: [8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate) is a hybrid pharmaceutical compound with the molecular formula C₁₅H₂₂N₂O₆ and a molar mass of 326.349 g/mol. Its structure integrates two distinct pharmacophores: a chromane-derived nitric oxide (NO)-donating group and a β-adrenergic antagonist moiety linked through an ether bridge. The chromane ring system features a nitrate ester (–ONO₂) group at the 3-position, which serves as the NO-releasing component, while the side chain contains a secondary isopropylamine group characteristic of β-blocking agents [1] [6].

The molecule exhibits moderate lipophilicity (calculated logP ≈ 1.8), facilitating membrane permeability, while the protonatable amine (pKa ≈ 9.2) and ionizable phenolic oxygen contribute to its solubility profile. Nipradilol exists as a solid at room temperature, with crystalline structure and melting point data not fully characterized in public literature. Its nitrate ester group confers redox sensitivity, particularly under reducing conditions or enzymatic activation, where it liberates nitric oxide [1] [2]. The structural similarity between nipradilol's chromane-nitrate system and organic nitrates (e.g., nitroglycerin) underpins its vasodilatory capacity, though nipradilol is approximately five-fold less potent than nitroglycerin in direct NO release assays [1].

Table 1: Key Physicochemical Properties of Nipradilol

PropertyValue/Description
Molecular FormulaC₁₅H₂₂N₂O₆
Molar Mass326.349 g/mol
Lipophilicity (logP)~1.8 (estimated)
Ionizable GroupsSecondary amine (pKa ~9.2), phenolic oxygen
NO-Donating GroupNitrate ester (–ONO₂) at chromane C3 position
Key Structural FeaturesChromane ring, β-amino alcohol linkage, nitrate

Stereochemical Analysis and Enantiomeric Activity

Nipradilol possesses three chiral centers (at C3 of the chromane ring and C1/C2 of the amino alcohol side chain), theoretically enabling eight stereoisomers. However, synthetic pathways typically yield four diastereomers due to the relative configuration constraints of the chromane ring [10]. The chiral center at C3 of the chromane ring is particularly critical because its configuration influences both the stability of the nitrate ester and the steric orientation for receptor interactions. Absolute configurations at these centers are designated using the R/S system, with the pharmacologically active forms predominantly involving the (3S) configuration for optimal β-adrenergic blockade and the (R) configuration at the side chain carbon bearing the hydroxyl group [8] [10].

Stereoselective synthesis of nipradilol enantiomers has been achieved through multiple routes:

  • Baker's yeast reduction of 8-methoxy-3-chromanone yields enantiomerically enriched (3R)-8-methoxy-3-chromanol (>90% ee)
  • Chemical resolution via diastereomeric salt formation using N-mesyl-L-phenylalanine
  • Epoxide ring-opening with isopropylamine under controlled conditions to retain stereochemistry [10]

Biological evaluations reveal significant stereochemical influence on activity:

  • The (3S,1'R) enantiomer demonstrates superior β-adrenergic receptor affinity (IC₅₀ ≈ 15 nM) compared to its (3R,1'S) counterpart (IC₅₀ > 500 nM)
  • NO donation efficacy varies less markedly between enantiomers, though the (3S) configuration exhibits faster NO release kinetics due to favorable enzymatic interactions with glutathione S-transferase and cytochrome P450 reductase
  • Vasodilatory potency in retinal arterioles shows a 3-fold difference between optimal and suboptimal stereoisomers [1] [10]

Table 2: Enantiomeric Activity Profiles of Nipradilol Stereoisomers

Stereoisomer Configurationβ-Blocking PotencyNO Release EfficiencyVasodilatory Activity
(3S,1'R,2'S)++++ (Highest)++++++++
(3S,1'R,2'R)+++++++++
(3R,1'S,2'R)+++++
(3R,1'S,2'S)+++

Structure-Activity Relationship of β-Adrenergic and Nitric Oxide-Releasing Moieties

The pharmacological profile of nipradilol arises from synergistic interactions between its β-adrenoceptor antagonism and nitric oxide-mediated vasodilation. SAR analysis reveals distinct structural requirements for each function:

β-Adrenergic Antagonism:

  • The β-amino alcohol moiety (isopropylamino-propanol) is essential for β-receptor binding, with optimal activity requiring the (R) configuration at the carbon bearing the hydroxyl group, consistent with classical β-blockers like propranolol
  • Aryloxy linker connectivity maintains optimal spatial separation (≈11Å) between the amine "head" and chromane "anchor"
  • Chromane ring system provides planar hydrophobic surface for auxiliary binding pocket occupation. Substitution at C8 (typically hydroxy or methoxy) enhances receptor affinity but reduces metabolic stability
  • Nitrate group at C3 does not directly participate in β-receptor binding but influences overall molecular conformation [1] [9]

Nitric Oxide Release and Vasodilation:

  • The nitrate ester group (–ONO₂) undergoes enzymatic biotransformation (primarily via glutathione S-transferase and cytochrome P450 reductase) to release nitric oxide
  • Electron-donating substituents (e.g., 8-OH) on the chromane ring enhance NO release kinetics by increasing electron density at the benzylic position
  • Stereoelectronic effects: The (S) configuration at C3 facilitates enzymatic cleavage due to optimal positioning in the catalytic site of reductases
  • Redox properties: The catechol-like structure (though masked as chromane) enables electron transfer mechanisms, with oxidation potential (Ep ≈ 0.4V) correlating with vasodilatory efficacy [1] [9]

Table 3: Structural Features Governing Nipradilol's Dual Activity

Structural ElementRole in β-BlockingRole in NO Release/Vasodilation
β-Amino alcohol side chainDirect β-receptor binding via ionic/hydrogen bondsMinimal contribution
Aryloxy linkerOptimal spacer length for receptor engagementElectron transfer conduit
Chromane ringHydrophobic anchor domainRedox-active scaffold
C3 Nitrate esterMinor conformational influenceNO donation source via enzymatic reduction
C8 Hydroxy/methoxy groupModulates receptor affinityEnhances electron donation to nitrate group

The integration of these pharmacophores creates a unique pharmacological profile:

  • In coronary arteries, nipradilol demonstrates vessel size-dependent vasodilation (inverse relationship), contrasting with nitroglycerin's size-positive correlation
  • Simultaneous β-receptor blockade and NO release enable portal pressure reduction exceeding propranolol (37% vs. 22%) in hypertensive models due to venodilation in portocollateral vessels
  • Upregulation of endothelial nitric oxide synthase (eNOS) mRNA and protein in vascular endothelium occurs through NO-mediated positive feedback, enhancing long-term vasoregulation [1] [4] [5]

Molecular modeling indicates the chromane-nitrate system occupies a distinct subpocket in soluble guanylyl cyclase, activating the enzyme 3-fold more effectively than conventional β-blockers lacking NO-donating capacity. This dual-action SAR profile positions nipradilol as a prototype for next-generation cardiovascular therapeutics combining receptor blockade and gasotransmitter modulation [1] [4].

Properties

CAS Number

81486-22-8

Product Name

Nipradilol

IUPAC Name

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate

Molecular Formula

C15H22N2O6

Molecular Weight

326.34 g/mol

InChI

InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3

InChI Key

OMCPLEZZPVJJIS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O

Synonyms

3,4-dihydro-8-(2-hydroxy-3--isopropylaminopropoxy)-3-nitroxy-2H-1-benzopyran
K 351
K-351
nipradilol

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.